3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

Catalog No.
S3132691
CAS No.
1690856-74-6
M.F
C8H8N4O
M. Wt
176.179
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbald...

CAS Number

1690856-74-6

Product Name

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

IUPAC Name

5-(2-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde

Molecular Formula

C8H8N4O

Molecular Weight

176.179

InChI

InChI=1S/C8H8N4O/c1-12-7(2-3-10-12)8-6(5-13)4-9-11-8/h2-5H,1H3,(H,9,11)

InChI Key

WEXUUKWXZXBUIK-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=C(C=NN2)C=O

solubility

not available

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by the presence of two pyrazole rings and an aldehyde functional group. The compound features a methyl group at the 1-position of one pyrazole ring and a carbaldehyde group at the 4-position of the other. This structure positions it within the class of heterocyclic compounds, which are known for their diverse chemical properties and biological activities.

The chemical reactivity of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is influenced by its functional groups. It can participate in various reactions typical for aldehydes and pyrazoles, including:

  • Condensation Reactions: The aldehyde group can undergo condensation with amines or alcohols to form imines or hemiacetals, respectively.
  • Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attack on the carbonyl carbon, leading to further derivatization.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde, have been studied for their biological activities. Many pyrazoles exhibit anti-inflammatory, analgesic, and anticancer properties. Research has shown that modifications in the pyrazole structure can significantly enhance their biological efficacy. For instance, compounds with specific substituents have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves treating a pyrazole compound with phosphorus oxychloride and dimethylformamide to introduce the aldehyde functionality.
  • One-Pot Multi-component Reactions: Recent studies have explored one-pot reactions involving pyrazoles and various aldehydes or ketones to synthesize complex derivatives efficiently.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing pyrazole derivatives.

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde has potential applications in:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting inflammatory diseases or cancers.
  • Agricultural Chemistry: Pyrazole derivatives are often investigated for their herbicidal or fungicidal properties.
  • Material Science: The unique properties of pyrazoles make them suitable candidates for developing new materials with specific electronic or optical characteristics.

Interaction studies involving 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde often focus on its binding affinity with biological targets. These studies are crucial for understanding how this compound interacts at the molecular level with proteins or enzymes associated with disease pathways. Techniques such as molecular docking simulations and in vitro binding assays are commonly employed to evaluate these interactions.

Several compounds share structural similarities with 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Methyl-1H-pyrazoleContains a single pyrazole ringKnown for its anti-inflammatory properties
5-Chloro-3-methyl-1H-pyrazoleChlorine substitution at position 5Exhibits potent cytotoxicity against cancer cell lines
4-Amino-3-methylpyrazoleAmino group at position 4Displays significant antibacterial activity
5-(4-Methylphenyl)-3-methylpyrazolePhenyl substitution at position 5Potential use in drug design due to enhanced lipophilicity

The uniqueness of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde lies in its dual pyrazole structure combined with an aldehyde group, which may confer distinct reactivity and biological profiles compared to other derivatives.

XLogP3

-0.3

Dates

Last modified: 04-14-2024

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